Simvastatin acyl-b-D-glucuronide

Drug Metabolism Enzyme Kinetics In Vitro DMPK

This authentic acyl glucuronide standard is essential for accurate simvastatin bioanalysis: the metabolite accounts for ~20% of an IV dose in bile. Its uniquely low human intrinsic clearance (0.4 µL/min/mg vs. ~3 for atorvastatin/cerivastatin) precludes cross-statin scaling factors. Required for UGT1A1/1A3-mediated DDI probe substrate studies, PBPK model parametrization, and regulatory bioanalytical method validation. Do not substitute generic glucuronides.

Molecular Formula C31H48O12
Molecular Weight 612.7 g/mol
Cat. No. B11930526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin acyl-b-D-glucuronide
Molecular FormulaC31H48O12
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C
InChIInChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1
InChIKeyPBLYTKVVBICSHZ-DBGCAFMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin Acyl-β-D-Glucuronide: A Key Phase II Metabolite and Research Reference Standard


Simvastatin acyl-β-D-glucuronide (CAS 463962-56-3) is the 1-O-acyl-β-D-glucuronide conjugate of the active hydroxy acid form of simvastatin (SVA), formed via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. This Phase II metabolite constitutes a major component of simvastatin metabolism, accounting for approximately 20% of the intravenous dose in canine biliary excretion and playing a previously unrecognized but pivotal role in the conversion of active statin acids to their latent δ-lactone forms . The compound is fully characterized and serves as a critical reference standard for analytical method development and pharmacokinetic studies .

Simvastatin Acyl-β-D-Glucuronide: Why In-Class Analogs and Parent Drugs Are Not Interchangeable


Simvastatin acyl-β-D-glucuronide exhibits fundamentally distinct pharmacokinetic and chemical behavior compared to both its parent drug and the glucuronide metabolites of other statins, precluding generic substitution. The intrinsic clearance (CLint) of simvastatin hydroxy acid (SVA) via glucuronidation in human liver microsomes is 0.4 μL/min/mg, which is approximately 7.5-fold lower than that of atorvastatin and cerivastatin (both ~3 μL/min/mg) . Furthermore, this compound displays marked species differences in CLint—a property not observed for the glucuronides of atorvastatin or cerivastatin . The acyl glucuronide itself undergoes rapid, spontaneous lactonization to simvastatin lactone at physiological pH, a conversion that is quantitatively significant in vivo . These factors directly impact the selection of appropriate analytical reference standards, the interpretation of drug-drug interaction studies involving UDP-glucuronosyltransferases (UGTs) 1A1 and 1A3, and the accurate modeling of simvastatin disposition in both preclinical species and humans.

Simvastatin Acyl-β-D-Glucuronide: Quantifiable Comparator-Based Evidence for Selection


Human Liver Microsome Intrinsic Clearance: Simvastatin vs. Atorvastatin and Cerivastatin Glucuronidation

In human liver microsomes, the intrinsic clearance (CLint) for glucuronidation of simvastatin hydroxy acid (SVA) is 0.4 μL/min/mg of protein, whereas atorvastatin (AVA) and cerivastatin (CVA) exhibit CLint values of approximately 3 μL/min/mg of protein each. This represents a roughly 7.5-fold lower clearance for SVA relative to its comparators .

Drug Metabolism Enzyme Kinetics In Vitro DMPK

Species-Specific Intrinsic Clearance: Simvastatin Displays Marked Inter-Species Variability Not Seen in Other Statins

Kinetic analysis of statin glucuronidation in liver microsomes showed marked species differences in intrinsic clearance (CLint) values for simvastatin hydroxy acid (SVA), with the highest CLint observed in dogs, followed by rats and humans. Crucially, this species-dependent variability was not observed for the glucuronidation of atorvastatin (AVA) or cerivastatin (CVA) .

Preclinical Pharmacokinetics Species Scaling Drug Metabolism

Quantitative In Vivo Contribution: Simvastatin Glucuronide Constitutes ~20% of Intravenous Dose in Bile

Following intravenous administration of [14C]simvastatin hydroxy acid (SVA) to dogs, substantial levels of the glucuronide conjugate (approximately 20% of the dose) and the lactone form (approximately 10% of the dose) were detected in bile. The acyl glucuronide conjugate, when isolated from an in vitro incubation, underwent spontaneous cyclization to simvastatin lactone at a high rate under physiological pH .

Biliary Excretion In Vivo Pharmacokinetics Drug Disposition

Simvastatin Acyl-β-D-Glucuronide: High-Impact Scenarios for Analytical and Pharmacokinetic Research


LC-MS/MS Bioanalytical Method Development for Definitive Simvastatin DMPK

Given that simvastatin acyl-β-D-glucuronide constitutes approximately 20% of an intravenous dose in bile , any quantitative bioanalytical method intended to fully characterize simvastatin pharmacokinetics in plasma, urine, or bile must include this metabolite. The authentic reference standard is required for method development, validation of extraction recovery, assessment of matrix effects, and accurate quantification in biological matrices .

In Vitro-to-In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) Modeling

The unique, markedly lower human CLint of 0.4 μL/min/mg for simvastatin glucuronidation, compared to ~3 μL/min/mg for atorvastatin and cerivastatin , precludes the use of cross-statin scaling factors. Accurate IVIVE and PBPK models for simvastatin require input parameters derived specifically from experiments using the SVA acyl glucuronide standard to correctly model this major metabolic pathway.

Investigating UDP-Glucuronosyltransferase (UGT) 1A1/1A3-Mediated Drug-Drug Interactions (DDIs)

Since UGT1A1 and UGT1A3 are the primary enzymes responsible for forming simvastatin acyl glucuronide and driving its subsequent lactonization , the compound is an essential probe substrate for in vitro DDI studies. Its use allows researchers to quantitatively determine the inhibition potential (e.g., IC50) of co-administered drugs on these specific UGT isoforms, a requirement for regulatory DDI risk assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simvastatin acyl-b-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.